molecular formula C19H14ClNO2 B5874632 3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide

3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide

Cat. No.: B5874632
M. Wt: 323.8 g/mol
InChI Key: NANDPORBRBQTHC-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CPFA and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

CPFA has been studied for its potential applications in scientific research, particularly in the fields of cancer research and neuroscience. It has been found to have anti-tumor and anti-proliferative effects in various cancer cell lines, including breast, lung, and colon cancer cells. CPFA has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of CPFA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. CPFA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. CPFA has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
CPFA has been found to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor effects. CPFA has also been found to increase the expression of certain genes that are involved in the regulation of cell growth and survival. In addition, CPFA has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using CPFA in lab experiments is that it has been found to have low toxicity and minimal side effects in animal studies. This makes it a potentially useful compound for further research and development. However, one limitation of using CPFA is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several potential future directions for research on CPFA. One area of interest is its potential use in the treatment of cancer, particularly in combination with other anti-cancer drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of CPFA and to optimize its use in these and other applications.

Synthesis Methods

The synthesis of CPFA involves the reaction of 4-chlorophenylacetic acid with furfurylamine in the presence of thionyl chloride to yield 5-(4-chlorophenyl)-2-furylamine. This intermediate is then reacted with N-phenylmaleimide in the presence of triethylamine to produce 3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide.

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-15-8-6-14(7-9-15)18-12-10-17(23-18)11-13-19(22)21-16-4-2-1-3-5-16/h1-13H,(H,21,22)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANDPORBRBQTHC-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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